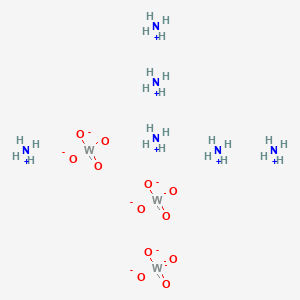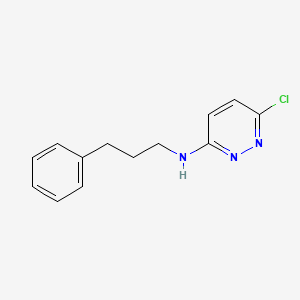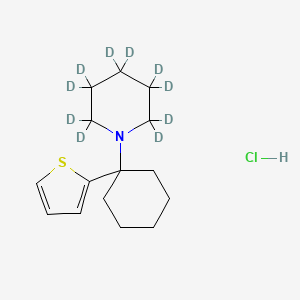![molecular formula C7H12N2O B13444618 2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
2-Azabicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Azabicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation and isomerization processes. For example, the catalytic hydrogenation of hydroquinone generates a mixture of trans- and cis-cyclohexane-1,4-diol, which can be further processed to obtain the desired bicyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as chloroperoxybenzoic acid for epoxidation reactions.
Major Products
The major products formed from these reactions include polyfunctionalized bicyclic systems and various derivatives that can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to various biological effects such as cytotoxicity or inhibition of specific cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring structure.
2,7-Diazabicyclo[2.2.1]heptane: Features two nitrogen atoms within the bicyclic framework.
Uniqueness
2-Azabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H12N2O |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-azabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-7(10)9-4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H2,8,10) |
InChI-Schlüssel |
FORRGLPDDNDNGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CN2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
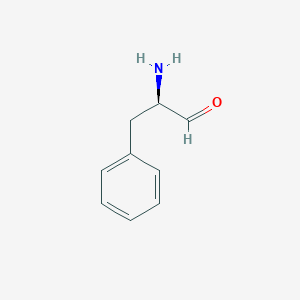

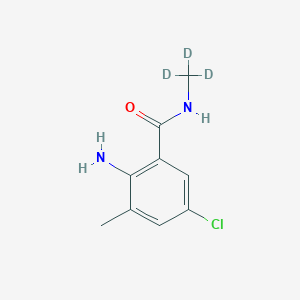

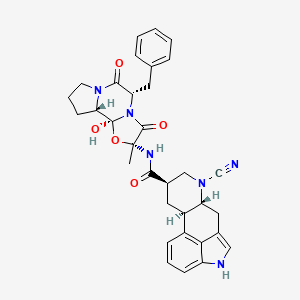
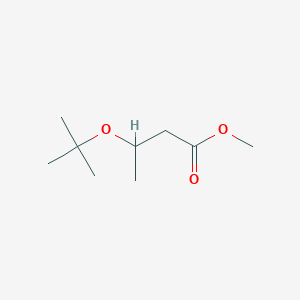
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)


